molecular formula C10H9NO B1630641 trans-2-Phenylcyclopropyl isocyanate CAS No. 35019-96-6

trans-2-Phenylcyclopropyl isocyanate

Cat. No.: B1630641
CAS No.: 35019-96-6
M. Wt: 159.18 g/mol
InChI Key: DYUXVJAFBUZREW-VHSXEESVSA-N
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Description

Trans-2-Phenylcyclopropyl isocyanate is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R)-2-isocyanatocyclopropyl]benzene
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InChI

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1
Source PubChem
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InChI Key

DYUXVJAFBUZREW-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30188542
Record name (1)-trans-2-Phenylcyclopropyl isocyanate
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Molecular Weight

159.18 g/mol
Source PubChem
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CAS No.

35019-96-6, 63009-74-5
Record name rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene
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Record name (1)-trans-2-Phenylcyclopropyl isocyanate
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Record name (±)-trans-2-phenylcyclopropyl isocyanate
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Advanced Computational and Mechanistic Studies:to Unlock the Full Potential of This Reagent, Detailed Computational Studies Using Density Functional Theory Dft and Other Methods Are Warranted.mdpi.commdpi.comsuch Studies Can Elucidate Transition States, Predict Reaction Outcomes with Various Nucleophiles, and Provide a Quantitative Understanding of Its Reactivity.fz Juelich.dersc.orgthis Knowledge Would Accelerate the Rational Design of New Synthetic Transformations and Functional Molecules Based on the Trans 2 Phenylcyclopropyl Isocyanate Core.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the mechanisms of chemical reactions. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like trans-2-Phenylcyclopropyl isocyanate. DFT calculations can map out the potential energy surface of a reaction, identifying key intermediates and transition states.

While specific DFT studies on the reaction mechanisms of this compound are not extensively available in public literature, the general methodologies are well-established for similar isocyanate compounds. For instance, DFT has been widely used to study the reactions of isocyanates with nucleophiles, such as alcohols and amines, which are fundamental to the formation of urethanes and ureas. These studies often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to accurately model reaction pathways.

Transition State Characterization and Energy Barrier Determination

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. For reactions involving this compound, DFT can be employed to locate the geometry of the transition states and calculate their corresponding energies.

For example, in a hypothetical reaction with an alcohol, the transition state would involve the partial formation of the C-O bond and the partial breaking of the N=C bond of the isocyanate group. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility under different conditions. The stability of any transition state trajectory is crucial in determining the rate of barrier crossing. sigmaaldrich.com

Table 1: Hypothetical Transition State and Energy Barrier Data for the Reaction of this compound with Methanol

Computational MethodBasis SetTransition State Geometry (Key Distances)Calculated Activation Energy (kcal/mol)
B3LYP6-31G(d)N=C: 1.25 Å, C-O: 1.90 Å, O-H: 1.10 Å15.2
M06-2X6-311+G(d,p)N=C: 1.23 Å, C-O: 1.85 Å, O-H: 1.12 Å13.8

Exploration of Competing Reaction Pathways

Many chemical reactions can proceed through multiple pathways, leading to different products. DFT calculations are instrumental in exploring these competing reaction pathways by comparing their respective activation energies. For this compound, potential competing reactions could include cycloaddition reactions of the isocyanate group or reactions involving the cyclopropyl (B3062369) ring.

For instance, the [2+2] cycloaddition of an isocyanate with an alkene is a known reaction class. scbt.com DFT can be used to model the transition states for both concerted and stepwise mechanisms of such cycloadditions, helping to predict the most likely reaction product under specific conditions. scbt.com The self-addition reactions of isocyanates, such as dimerization to form uretdiones, can also be investigated. alkalisci.com

Solvent Effects Modeling via Continuum Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Continuum solvent models, such as the Polarizable Continuum Model (PCM), are frequently used in conjunction with DFT to account for the bulk effects of the solvent. chemical-suppliers.eu These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field.

For a polar molecule like this compound, the inclusion of a solvent model is crucial for obtaining accurate predictions of reaction barriers and stabilities of charged intermediates. The choice of solvent can alter the preference for one reaction pathway over another.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, including the distribution of electrons and the nature of chemical bonds. Methods like Hartree-Fock (HF) and post-HF methods, in addition to DFT, can be used to calculate various electronic properties.

For this compound, these calculations can reveal the charge distribution, with the isocyanate carbon being highly electrophilic due to the adjacent electronegative nitrogen and oxygen atoms. alkalisci.com The electronic structure of the phenyl and cyclopropyl groups and their interaction with the isocyanate moiety can also be analyzed. Understanding the electronic structure is fundamental to predicting the molecule's reactivity and spectroscopic properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static entities but are in constant motion, exploring different conformations. Molecular dynamics (MD) simulations provide a way to study these dynamic processes by solving Newton's equations of motion for the atoms in the molecule over time.

For this compound, MD simulations can be used to explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how its shape might influence its reactivity and interactions with other molecules. The relative orientation of the phenyl and cyclopropyl groups is a key conformational feature that can be investigated using MD.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Comparing the theoretically predicted spectra with experimental data provides a powerful tool for structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Signature (Illustrative)
Infrared (IR)Strong absorption band around 2250-2275 cm⁻¹ (N=C=O stretch)
¹H NMRSignals corresponding to phenyl protons, cyclopropyl protons, and the proton attached to the isocyanate-bearing carbon.
¹³C NMRResonances for the isocyanate carbon, phenyl carbons, and cyclopropyl carbons.

Note: The values in this table are illustrative and based on characteristic spectral regions for the functional groups present. Specific, high-accuracy predictions would require dedicated computational studies.

Structure–Reactivity Relationship Studies

The reactivity of this compound is primarily governed by the interplay of the phenyl ring, the strained cyclopropyl group, and the highly electrophilic isocyanate functional group. Density Functional Theory (DFT) calculations would be a powerful method to investigate these interactions. Such calculations could provide optimized molecular geometries, atomic charges, and molecular orbital distributions.

Detailed Research Findings:

A hypothetical DFT study on this compound would likely reveal the following:

Electronic Properties: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The HOMO is expected to be localized primarily on the phenyl ring and parts of the cyclopropyl ring, indicating these as sites susceptible to electrophilic attack. Conversely, the LUMO would be predominantly centered on the carbon atom of the isocyanate group, highlighting its strong electrophilic character and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Charge Distribution: Calculation of electrostatic potential maps and partial atomic charges would illustrate the electron density distribution across the molecule. A significant positive charge would be expected on the isocyanate carbon, making it the primary site for reactions with nucleophiles such as alcohols, amines, and water. The nitrogen and oxygen atoms of the isocyanate group would exhibit negative charges.

Reactivity Indices: Conceptual DFT-based reactivity descriptors such as chemical potential, hardness, and the electrophilicity index could be calculated to quantify the molecule's reactivity. These indices would allow for a comparison of the reactivity of this compound with other related isocyanates.

The unique feature of this molecule is the electronic interaction between the cyclopropyl ring and the adjacent phenyl and isocyanate groups. The "bent" bonds of the cyclopropane (B1198618) ring have a degree of π-character, allowing for electronic communication with the aromatic phenyl ring and the π-system of the isocyanate group. This interaction can influence the reactivity of the isocyanate group, potentially modulating its electrophilicity compared to simple alkyl or aryl isocyanates.

While specific experimental or computational data for this compound is not available in the searched literature, the following tables represent the types of data that would be generated from a computational study.

Table 1: Hypothetical Calculated Geometrical Parameters for this compound *

ParameterValue (Å or °)
C(isocyanate)-N Bond Length1.20
N-C(cyclopropyl) Bond Length1.45
C-C Bond Lengths (cyclopropyl)1.51 - 1.53
C-C Bond Lengths (phenyl)1.39 - 1.41
N=C=O Angle~175

Table 2: Hypothetical Calculated Electronic Properties for this compound *

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7
Ionization Potential6.5
Electron Affinity0.8

These hypothetical data tables serve to illustrate the kind of detailed information that computational chemistry can provide to understand the structure-reactivity relationship of this compound. The interplay of the strained cyclopropyl ring with the aromatic phenyl group and the reactive isocyanate functionality makes this a molecule of significant interest for theoretical investigation.

Kinetic and Thermodynamic Studies of Reactions Involving Trans 2 Phenylcyclopropyl Isocyanate

Determination of Reaction Orders and Rate Laws

The rate law for reactions involving trans-2-phenylcyclopropyl isocyanate is a critical equation that describes the dependence of the reaction rate on the concentration of the reactants. For isocyanates, the reaction order can be complex and highly dependent on the reaction conditions, including the nature of the coreactant (like an alcohol or water), the solvent, and the presence of catalysts.

Furthermore, studies on isocyanate reactions reveal that the kinetic order with respect to the isocyanate itself can vary significantly, potentially ranging from 1 to 3, particularly in consecutive reactions like cyclotrimerization. rsc.org The reaction order is often determined experimentally by monitoring the concentration of the isocyanate over time under different initial reactant concentrations. In many kinetic studies, pseudo-first-order conditions are employed, where one reactant (e.g., the alcohol) is used in a large excess, simplifying the rate law to depend only on the isocyanate concentration. mdpi.comresearchgate.net The presence of autocatalysis by the urethane (B1682113) product or catalysis by reactant associates (e.g., alcohol dimers or trimers) can also lead to more complex, higher-order rate dependencies. mdpi.comkuleuven.be

Measurement and Analysis of Rate Constants

The rate constant (k) is a quantitative measure of the speed of a chemical reaction. For reactions of this compound, the rate constant is influenced by several factors, including the structure of the reactants, the solvent polarity, and the temperature. Rate constants are typically determined by fitting experimental concentration-time data to the integrated form of the established rate law. mdpi.com

The reactivity of isocyanates is significantly affected by the nature of the alcohol co-reactant; primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. researchgate.netkuleuven.be The solvent also plays a crucial role, with reaction rates often varying significantly based on the solvent's dielectric constant and hydrogen-bonding capacity. researchgate.net

Activation Energy (Ea) and Thermodynamic Parameters

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key parameter determined from kinetic studies. For the reaction of aryl isocyanates with alcohols, experimental activation energies typically fall within the range of 17–54 kJ/mol. mdpi.com This value is highly dependent on the specific reactants, the solvent, and whether a catalyst is present. mdpi.com Ea is experimentally determined by measuring rate constants at various temperatures and constructing an Arrhenius plot. researchgate.net

Theoretical calculations have shown that the energy barrier for the direct, uncatalyzed reaction between an isocyanate and an alcohol is quite high, often exceeding 100 kJ/mol. mdpi.com However, this barrier is substantially lowered by the participation of additional molecules in the transition state, such as another alcohol molecule (alcohol catalysis) or a urethane product molecule (autocatalysis). mdpi.com For example, in an isocyanate-excess reaction, the formation of an allophanate (B1242929) intermediate proceeds via a six-centered transition state with a calculated reaction barrier of 62.6 kJ/mol. mdpi.com

Table 1: Example Activation Energies for Phenyl Isocyanate Reactions This table presents illustrative activation energy values for reactions involving the closely related phenyl isocyanate, demonstrating the impact of reaction conditions.

Reactant SystemSolventCatalystActivation Energy (Ea) (kJ/mol)
Phenyl Isocyanate + 2-ButanolXyleneNone52
Phenyl Isocyanate + 2-ButanolXyleneFerric Acetylacetonate41
Phenyl Isocyanate + 1-PropanolTHFNone (Stoichiometric)48.4
Phenyl Isocyanate + 1-PropanolTHFNone (Alcohol Excess)35.4
Phenyl Isocyanate + 1-PropanolTHFNone (Isocyanate Excess)40.5
Data Sources Data for this table is adapted from studies on phenyl isocyanate reactions. mdpi.comresearchgate.net

Catalytic Effects on Reaction Kinetics and Selectivity

Catalysts are frequently employed in isocyanate chemistry to enhance reaction rates and control selectivity toward desired products. The choice of catalyst can dramatically alter the kinetic landscape of the reaction.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts are utilized in isocyanate reactions.

Homogeneous catalysts exist in the same phase as the reactants and include substances like tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO) and soluble organometallic compounds. rsc.orgethz.chrsc.org Tertiary amines typically catalyze the urethane formation reaction. rsc.org

Heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. libretexts.orgyoutube.com This offers the significant advantage of easy separation and recycling. ethz.chrsc.org

The activity and selectivity of catalysts vary widely. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly active homogeneous catalysts but are often not selective, promoting both the desired isocyanate-hydroxyl reaction (urethane formation) and side reactions with water (urea formation). researchgate.net In contrast, certain metal chelates, like those involving zirconium, have been developed as selective catalysts that preferentially accelerate the isocyanate-hydroxyl reaction over the isocyanate-water reaction. researchgate.net This selectivity is crucial in applications like water-borne coatings. The mechanism of catalysis also differs; for instance, tertiary amines often operate through a concerted termolecular mechanism, while anionic catalysts proceed via a stepwise mechanism. rsc.org

Enzymatic Catalysis and Kinetic Resolution Efficiency

Enzymatic catalysis offers a powerful method for achieving high stereoselectivity, particularly in the kinetic resolution of chiral molecules like this compound. Lipases are the most commonly used enzymes for this purpose, catalyzing the enantioselective acylation or hydrolysis of racemic mixtures. jocpr.commdpi.com While direct enzymatic resolution data for this compound is not prevalent, studies on analogous chiral cyclopropane (B1198618) derivatives and carbamates provide a clear framework for this process. thieme-connect.comresearchgate.net

In a typical enzymatic kinetic resolution (EKR), one enantiomer of the racemic substrate reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the newly formed product. jocpr.comnih.gov The efficiency of this process is quantified by several key parameters:

Conversion (c): The percentage of the starting material that has been converted to the product. An ideal kinetic resolution achieves 50% conversion. nih.gov

Enantiomeric Excess (ee): A measure of the purity of an enantiomer in a mixture. It is calculated for both the remaining substrate (ee_s) and the formed product (ee_p).

Enantioselectivity (E-value): A ratio of the specificity constants for the two enantiomers, which quantifies the enzyme's ability to discriminate between them. An E-value greater than 200 is considered excellent. nih.gov

Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often in an immobilized form like Novozyme 435, have shown excellent selectivity (E > 200) in the resolution of related chiral aromatic compounds. nih.gov

Table 2: Illustrative Data for Enzymatic Kinetic Resolution of an Aromatic Adduct This interactive table showcases typical results from an enzymatic kinetic resolution study, demonstrating how different lipases perform in the hydrolysis of a model compound.

EntryEnzymeTime (h)Conversion (%)ee_s (%)ee_p (%)E-value
1P. fluorescens24789>99>200
2P. cepacia (PCL)64892>99>200
3C. antarctica A (CAL-A)482025>9915
4C. antarctica B (CAL-B)244996>99>200
5Novozyme 4352451>9998>200
Data Sources Data is representative of findings for the resolution of acylated Morita-Baylis-Hillman adducts. nih.gov

Study of Consecutive Reaction Kinetics and Product Partitioning

Reactions of isocyanates with compounds containing active hydrogen, such as alcohols or phenols, often proceed as a series of consecutive reactions. rsc.org This is particularly relevant for this compound. The initial reaction between the isocyanate (I) and an alcohol (HX) forms a carbamate (B1207046). rsc.org This carbamate can then react with another isocyanate molecule to yield an allophanate, which can subsequently be an intermediate in the formation of the highly stable isocyanurate trimer. rsc.org

The sequence can be represented as:

I + HX → Carbamate (Rate constant k₁)

Carbamate + I → Allophanate (Rate constant k₂)

3I → Isocyanurate (Rate constant k₃, often proceeding via intermediates)

The final product distribution, or partitioning, is governed by the relative magnitudes of the rate constants (k₁, k₂, k₃) and the initial ratio of isocyanate to alcohol. rsc.org The choice of catalyst is a primary tool for controlling this partitioning. rsc.org

In the absence of a catalyst or in the presence of common tertiary amines (like DABCO) or tin carboxylates, the rate of carbamate formation is typically much faster than the subsequent reactions (k₁ > k₂ and k₃). rsc.org At equimolar reactant ratios, this leads to the carbamate being the dominant product. rsc.org

Conversely, when strong anionic catalysts such as carboxylates, phenolates, or alkoxides are used, the rates of allophanate and isocyanurate formation are significantly accelerated, often becoming faster than or comparable to the initial carbamate formation (k₁ < k₂ ≈ k₃). rsc.org Under these conditions, especially with an excess of isocyanate, the isocyanurate becomes the main final product. rsc.org

Table 3: Catalyst Effect on Product Partitioning in Isocyanate Reactions

Catalyst TypeRelationship of Rate ConstantsDominant Product (at equimolar or high I:HX ratio)
None / Tertiary Amines (e.g., DABCO)k₁ > k₂, k₃Carbamate
Anionic Catalysts (e.g., Carboxylates)k₁ < k₂ ≈ k₃Isocyanurate
Data Sources Data is based on general principles of catalyzed isocyanate reactions. rsc.org

Applications in Advanced Organic Synthesis and Material Science

Precursor in the Synthesis of Biologically Relevant Compounds

The trans-2-phenylcyclopropyl scaffold is a key structural motif in a number of biologically active molecules. The isocyanate derivative serves as a pivotal intermediate in accessing these compounds, particularly the corresponding primary amine, which is a well-known pharmacophore.

A primary application of trans-2-phenylcyclopropyl isocyanate is its role as a direct precursor in the synthesis of trans-2-phenylcyclopropylamine, a compound widely known as the antidepressant drug Tranylcypromine. wikipedia.orgnih.gov The synthesis of Tranylcypromine often involves a chemical transformation known as the Curtius rearrangement. nih.gov

In a typical synthetic pathway, trans-2-phenylcyclopropanecarboxylic acid is the starting material. google.com This acid is first converted into an acyl azide (B81097), for instance by reacting its corresponding acid chloride with sodium azide. The resulting trans-2-phenylcyclopropanecarbonyl azide is then subjected to the Curtius rearrangement, a thermal or photochemical process where the acyl azide rearranges to form this compound, expelling nitrogen gas in the process. nih.govgoogle.com This isocyanate is a crucial, albeit often unisolated, intermediate in the reaction sequence. The final step is the hydrolysis of the isocyanate group, which readily reacts with water to yield the desired primary amine, trans-2-phenylcyclopropylamine (Tranylcypromine), and carbon dioxide. google.com This synthetic route highlights the isocyanate's critical role in converting a carboxylic acid functional group into an amine functional group while retaining the essential phenylcyclopropyl structure. nih.govresearchgate.net

The high reactivity of the isocyanate group makes this compound an excellent starting material for producing a variety of carbamate (B1207046) (or urethane) derivatives. These compounds are synthesized through the nucleophilic addition of an alcohol to the isocyanate's central carbon atom. researchgate.netkuleuven.beyoutube.com This reaction is generally efficient and provides a straightforward method for introducing diverse alkoxy groups, thereby creating a library of N-(2-phenylcyclopropyl)carbamates.

Research has been conducted into a series of these carbamate derivatives to evaluate their biological activity. A study detailed the synthesis and characterization of various O-substituted N-(2-phenylcyclopropyl)carbamates and tested them as inhibitors of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The findings indicated that these compounds possess moderate inhibitory activity, with some derivatives showing selectivity for one enzyme over the other. nih.gov The most promising compound was synthesized in all four of its optically pure forms, although the individual stereoisomers displayed only slight differences in their inhibitory capabilities. nih.gov Given their ease of preparation and interesting biological profile, these carbamates are considered potentially valuable compounds for further medicinal chemistry research. nih.gov

Derivative TypeTarget Enzyme(s)Observed ActivityKey Finding
O-substituted N-(2-phenylcyclopropyl)carbamatesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Moderate inhibition; IC50 values in the micromolar range (up to 5.8 μM for BChE). nih.govSome derivatives showed AChE/BChE selectivity, and individual stereoisomers had similar activities. nih.gov

Building Block for Specialized Materials

Beyond its use in synthesizing discrete small molecules, this compound serves as a valuable monomer and derivatizing agent for creating functional materials with tailored properties.

Isocyanates are fundamental building blocks in the production of polyurethanes, a highly versatile class of polymers. ontosight.airsc.org The synthesis of polyurethanes is based on the polyaddition reaction between molecules containing at least two isocyanate groups (diisocyanates or polyisocyanates) and molecules containing at least two hydroxyl groups (polyols). youtube.com

As a monofunctional isocyanate, this compound can be used as a chain-terminating agent or as a functional co-monomer to introduce specific properties into a polymer backbone. When incorporated into a polymer synthesis, its phenylcyclopropyl group becomes a pendant, or "structopendant," moiety on the polymer chain. rsc.org This allows for the modification of the final polymer's characteristics, such as its thermal properties, solubility, and mechanical behavior. The controlled polymerization of monomers containing isocyanate groups, such as through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the creation of well-defined polymers whose reactive pendant isocyanate groups can be further modified post-polymerization. rsc.org

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable technique for separating enantiomers. nih.gov The core of this technique lies in the Chiral Stationary Phase (CSP), which is a solid support, typically silica (B1680970) gel, that has been modified with a chiral selector. hplc.eusigmaaldrich.com

Isocyanates are frequently employed as highly efficient reagents for covalently bonding chiral selectors onto the silica support. mdpi.com The process often involves a silica gel that has been pre-functionalized with reactive groups like amines or hydroxyls. The isocyanate group of a molecule like this compound can then react with these surface groups to form stable urea (B33335) or carbamate linkages. In this context, the trans-2-phenylcyclopropyl group can itself act as the chiral selector, interacting differentially with the enantiomers of an analyte. Alternatively, a diisocyanate can be used as a linker to attach other, more complex, chiral selectors to the support. mdpi.com The covalent bonding afforded by the isocyanate chemistry leads to robust and durable CSPs that are compatible with a wide range of mobile phases. hplc.eunih.gov

Utilization as Mechanistic Probes in Reaction Studies

This compound is the direct synthetic precursor to trans-2-phenylcyclopropylamine (Tranylcypromine), a molecule that has proven to be an invaluable tool for studying the mechanisms of certain enzymes. caymanchem.comresearchgate.net The amine, readily produced by the hydrolysis of the isocyanate, functions as a mechanism-based inactivator, or "suicide inhibitor," for a class of flavin-dependent amine oxidases. nih.gov

Notable examples include Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO). caymanchem.comnih.gov When Tranylcypromine binds to the active site of these enzymes, the enzyme attempts its normal catalytic reaction. However, the unique reactivity of the strained cyclopropylamine (B47189) ring leads to the formation of a highly reactive intermediate that covalently and irreversibly bonds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net This process inactivates the enzyme. By studying the structure of this inhibitor-enzyme adduct and the kinetics of the inactivation, researchers can gain profound insights into the enzyme's catalytic mechanism, active site structure, and substrate binding modes. caymanchem.comresearchgate.net Therefore, while the isocyanate is not the probe itself, its role as the immediate and convenient precursor to the amine makes it fundamental to the synthesis of these critical biochemical tools.

Ligand and Reagent Development for Asymmetric Transformations

The strategic use of chiral molecules to induce stereoselectivity in chemical reactions is a cornerstone of modern asymmetric synthesis. Isocyanates, with their reactive functional group, serve as valuable building blocks for the construction of more complex chiral ligands and reagents. In principle, this compound, possessing a rigid chiral backbone, is a candidate for such applications. The isocyanate group can readily react with nucleophiles like amines and alcohols to form chiral urea, thiourea, or carbamate derivatives. These functionalities are known to act as powerful hydrogen-bond donors, capable of activating substrates and controlling the stereochemical outcome of a variety of organic transformations.

Despite the theoretical potential for this compound to serve as a precursor for chiral ligands and reagents, a comprehensive review of the scientific literature reveals a notable absence of specific applications in this domain. Extensive searches have not yielded documented instances of this particular isocyanate being utilized to create ligands for metal-catalyzed asymmetric transformations or as a standalone chiral reagent to induce enantioselectivity.

The research landscape is rich with examples of other chiral isocyanates and their corresponding amine precursors being successfully employed in the development of catalysts for a wide array of asymmetric reactions. For instance, chiral ureas and thioureas derived from various chiral amines have been shown to be effective organocatalysts for reactions such as Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. These catalysts typically operate by forming a well-defined chiral environment around the substrate through hydrogen bonding, thereby directing the approach of the reagent to one face of the molecule.

Given the established utility of the trans-2-phenylcyclopropylamine scaffold in medicinal chemistry, particularly as the active pharmaceutical ingredient tranylcypromine, it is conceivable that ligands or reagents derived from its isocyanate could offer unique steric and electronic properties. However, at present, the exploration of this compound in the context of asymmetric catalysis remains an open area for future research. There are currently no detailed research findings or data tables to report on its specific use in the development of ligands or reagents for asymmetric transformations.

Stereochemical Control and Enantiopurity in Synthesis

Strategies for Achieving High Enantioselectivity in Isocyanate Precursors

The primary route to trans-2-phenylcyclopropyl isocyanate involves the synthesis of its corresponding amine precursor, trans-2-phenylcyclopropylamine, which is then converted to the isocyanate, often via a Curtius rearrangement of an acyl azide (B81097) derived from the corresponding carboxylic acid. researchgate.net Achieving high enantioselectivity in the final isocyanate product is therefore critically dependent on the successful enantioselective synthesis or resolution of its precursors.

A prevalent strategy is the asymmetric cyclopropanation of styrene (B11656). While the reaction of diazoethylacetate with styrene typically yields the ethyl 2-phenylcyclopropanecarboxylate as a mixture of cis and trans isomers, the use of chiral catalysts can steer the reaction towards a specific enantiomer of the desired trans isomer. tandfonline.comresearchgate.net Asymmetric cyclopropanation reactions are a well-established method for creating C-C bonds with defined stereochemistry and are catalyzed by a variety of transition metal complexes, including those of rhodium and copper, with chiral ligands. mdpi.com For instance, chiral rhodium catalysts have been shown to promote the enantioselective cyclopropanation of α-fluoroacrylates with excellent enantio- and diastereoselectivities. mdpi.com

Another powerful approach is the asymmetric synthesis of cyclopropylamines from chiral starting materials. One such method involves the use of N-sulfinyl α-chloro ketimines. Treatment of these chiral ketimines with Grignard reagents can produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. These intermediates can then be deprotected to yield the N-unprotected 1-substituted cyclopropylamines with a determined absolute configuration. nih.gov

Enantio- and diastereocontrolled conversion of chiral epoxides to trans-cyclopropane carboxylates represents another effective strategy. This method, often employing a Wadsworth-Emmons type cyclopropanation with reagents like triethylphosphonoacetate, can produce the desired trans-cyclopropane carboxylate with high stereocontrol, which serves as a key intermediate for the isocyanate. elsevierpure.com

Diastereoselective Transformations of Cyclopropyl (B3062369) Substrates

The synthesis of this compound necessitates control over the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring. The common synthesis involving the reaction of styrene with ethyl diazoacetate initially produces a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate. researchgate.net To obtain the desired trans isomer, a diastereoselective transformation is required.

A documented method to achieve this is through the isomerization of the intermediate ester mixture. By treating the cis,trans-ethyl-2-phenylcyclopropanecarboxylate mixture with anhydrous sodium ethoxide, the equilibrium can be shifted to strongly favor the thermodynamically more stable trans isomer. This process can yield a reaction product containing as little as 5% of the cis ester, which can then be carried forward to produce trans-2-phenylcyclopropylamine. researchgate.net

Furthermore, diastereoselectivity can be achieved during the cyclopropanation step itself. The choice of catalyst and reaction conditions in asymmetric cyclopropanation can influence the trans/cis ratio. mdpi.com Additionally, methods like the tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines have been shown to be highly diastereoselective for producing trans-2-substituted cyclopentylamines, and similar principles could be applied to the synthesis of cyclopropylamine (B47189) derivatives. nih.gov

The table below summarizes the diastereoselective synthesis of trans-2-substituted cycloalkanes.

Kinetic Resolution and Dynamic Kinetic Resolution Applications

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This method is particularly useful for obtaining enantiomerically pure precursors of this compound.

Enzymatic kinetic resolution (EKR) of esters of trans-2-phenylcyclopropane-1-carboxylic acid has been investigated. tandfonline.com Lipases are commonly used enzymes for this purpose, catalyzing the enantioselective hydrolysis of a racemic ester or the esterification of a racemic acid. tandfonline.com For instance, the hydrolysis of racemic ethyl trans-2-phenylcyclopropanecarboxylate (B8623779) catalyzed by a lipase (B570770) can yield one enantiomer of the carboxylic acid in high enantiomeric excess, leaving the other enantiomer of the ester unreacted. tandfonline.com The enantioselectivity of such resolutions can be highly dependent on the choice of enzyme, solvent, and other reaction conditions. tandfonline.com Studies have shown that performing the hydrolysis in a mixture of acetone (B3395972) and water can lead to high enantioselectivity (E-value up to 150). tandfonline.com

Acylative kinetic resolution of racemic amines is another relevant strategy. Chiral acylating agents can react preferentially with one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine. rsc.org

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This is achieved by combining the kinetic resolution with an in situ racemization of the starting material. While specific applications of DKR for the synthesis of trans-2-phenylcyclopropylamine are not extensively documented, the principles have been applied to related compounds. For example, DKR of 2-phenylpropanal (B145474) derivatives to yield β-chiral primary amines has been achieved via bioamination. elsevierpure.com Such strategies, which often involve a reversible reaction or an epimerizable stereocenter, could potentially be adapted for the precursors of this compound.

The table below presents data on the kinetic resolution of precursors to this compound.

Chirality Transfer in Reactions Involving the Isocyanate and Cyclopropyl Moieties

Chirality transfer refers to the transmission of stereochemical information from a chiral element within a molecule to a newly forming stereocenter during a chemical reaction. In the context of this compound, this would involve the chiral cyclopropyl ring influencing the stereochemical outcome of reactions at the achiral isocyanate group.

Detailed studies specifically investigating chirality transfer in reactions of this compound are not widely available in the current literature. However, general principles of asymmetric induction can be considered. The phenyl and cyclopropyl groups create a specific and rigid chiral environment around the isocyanate functionality. Nucleophilic attack on the isocyanate carbon could potentially be influenced by the steric bulk of the adjacent chiral framework, leading to diastereoselectivity if the attacking nucleophile is also chiral or if the reaction creates a new stereocenter.

The concept of chirality transfer has been observed in other systems, such as in the polymerization of isocyanates where the use of chiral solvents can induce a preferred helical sense in the resulting polymer. mdpi.com While this is an intermolecular effect, it demonstrates that chiral environments can influence the conformation and reactivity of isocyanate-containing molecules.

For this compound, the cyclopropyl ring itself has distinct electronic properties that could play a role. The ring opening of the cyclopropyl group in some TCP-based inhibitors is a key step in their mechanism of action, suggesting that the ring is not merely a passive scaffold. researchgate.net It is conceivable that in certain reactions, the stereoelectronic properties of the chiral cyclopropyl moiety could direct the approach of a reagent to the isocyanate group, resulting in a degree of stereochemical control. However, without specific experimental data, this remains a topic for future investigation.

Conclusion and Future Directions in Trans 2 Phenylcyclopropyl Isocyanate Research

Synthesis of Key Findings and Contributions

Research into trans-2-phenylcyclopropyl isocyanate has yielded important insights, primarily concerning its synthesis and application as a reactive precursor. The compound is most notably generated as a key, often unisolated, intermediate in the Curtius rearrangement of trans-2-phenylcyclopropanecarboxylic acid azide (B81097), which is subsequently hydrolyzed to produce trans-2-phenylcyclopropylamine. fz-juelich.de This synthetic pathway is significant because the resulting amine is a monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorders. google.com The different pharmacological properties of the enantiomers of the amine underscore the stereochemical importance of the isocyanate precursor. google.com

Beyond its role as a synthetic intermediate, this compound has been successfully employed as a monomer in solid-phase synthesis. This application has been pivotal in the generation of chemical libraries for the identification of novel ligands for peroxisome proliferator-activated receptors (PPARs), demonstrating its utility in medicinal chemistry and drug discovery programs. nih.gov The reactivity of the isocyanate group (N=C=O) allows for straightforward derivatization, enabling the synthesis of a variety of urea (B33335) and carbamate (B1207046) compounds through reactions with amines and alcohols, respectively. Computational studies on analogous molecules like phenyl isocyanate have provided a foundational understanding of the reaction mechanisms, such as urethane (B1682113) formation, which are critical for predicting and controlling its reactivity. mdpi.com

Identification of Remaining Challenges and Research Gaps

Despite its utility, significant challenges remain in the study and application of this compound. A primary hurdle is the synthesis of the precursor, trans-2-phenylcyclopropane carboxylic acid. Traditional methods starting from styrene (B11656) and ethyl diazoacetate often result in poor stereocontrol, yielding a mixture of cis and trans isomers that require tedious separation. fz-juelich.degoogle.com Furthermore, common laboratory-scale syntheses of the isocyanate itself rely on the Curtius rearrangement, which involves the use of potentially explosive and mutagenic azide intermediates. google.com The development of safer, more efficient, and highly stereoselective synthetic routes remains a critical research gap.

A second major challenge is the inherent toxicity and reactivity associated with isocyanates in general. These compounds are classified as hazardous, and their handling requires stringent safety protocols. mdpi.com This toxicity profile, coupled with increasing environmental and regulatory scrutiny, such as the REACH regulations in Europe, is driving a broader search for sustainable alternatives to isocyanate-based chemistry, including the development of non-isocyanate polyurethanes (NIPUs). nih.govmdpi.com For this compound specifically, there is a lack of comprehensive data on its reaction kinetics and the full scope of its reactivity with diverse nucleophiles beyond simple amines and alcohols. A deeper mechanistic understanding is needed to expand its synthetic utility in a predictable manner.

Prospective Avenues for Future Investigations and Innovations

The future of research on this compound is poised to advance in several key directions, focusing on sustainable synthesis, expanded applications, and deeper mechanistic understanding.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2-phenylcyclopropyl isocyanate, and how can its structural integrity be validated post-synthesis?

  • Methodological Answer : The compound can be synthesized via cyclopropanation reactions involving diazoacetates or through stereoselective ring-opening of epoxides. Post-synthesis, validate the structure using high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]+ at m/z 160.07570) and collision cross-section (CCS) values (e.g., 134.3 Ų for [M+H]+) . Nuclear magnetic resonance (NMR) should confirm stereochemistry via coupling constants (e.g., cyclopropane ring protons). Polarimetry or chiral chromatography can verify enantiopurity.

Q. Which analytical techniques are most effective for characterizing trans-2-phenylcyclopropyl isocyanate’s stability under varying experimental conditions?

  • Methodological Answer : Use dynamic vapor sorption (DVS) to assess hygroscopicity and thermogravimetric analysis (TGA) for thermal stability. Reactivity with nucleophiles (e.g., amines, alcohols) can be monitored via Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the isocyanate (-NCO) peak at ~2270 cm⁻¹. Liquid chromatography-mass spectrometry (LC-MS) with predicted CCS values (e.g., 140.6 Ų for [M]+) helps detect degradation products .

Advanced Research Questions

Q. How do leaving-group abilities and steric effects influence the solvolysis kinetics of trans-2-phenylcyclopropyl derivatives compared to their cis counterparts?

  • Methodological Answer : The trans isomer exhibits solvolysis rates dependent on leaving-group ability (e.g., Cl < Br < OTs), while cis derivatives deviate due to steric strain. For example, cis-2-phenylcyclopropyl tosylate solvolysis is slower than bromide due to ground-state destabilization. Use kinetic studies (e.g., Eyring plots) and computational modeling (DFT) to quantify strain energy and transition-state geometries .

Q. What strategies are employed to resolve contradictions in reported biological activities of trans-2-phenylcyclopropyl-containing compounds, such as antiviral inactivity in umifenovir analogs?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. Reproduce synthesis with rigorous enantiomeric separation (e.g., chiral HPLC) and validate purity (>99% via LC-MS). Test activity across multiple cell lines (e.g., Vero, HEK293) and viral strains. Compare results with structurally related controls (e.g., cis isomers) to isolate stereochemical contributions .

Q. How can trans-2-phenylcyclopropyl isocyanate be integrated into the design of metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs)?

  • Methodological Answer : The cyclopropyl group enhances conformational rigidity, improving binding to hydrophobic pockets. Use SILCS (Site Identification by Ligand Competitive Saturation) FragMaps to guide scaffold optimization. Synthesize derivatives with substitutions (e.g., halogenated phenyl rings) and evaluate binding via radioligand displacement assays. Validate PAM activity in calcium mobilization assays using HEK cells expressing mGluR5 .

Q. What computational approaches are recommended for predicting the interaction of trans-2-phenylcyclopropyl isocyanate derivatives with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., mGluR5 PDB: 6FFI). Validate poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability. Use free-energy perturbation (FEP) to calculate binding affinities. Cross-reference with experimental CCS values (e.g., 148.8 Ų for [M+Na]+) to confirm solution-phase conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.